N'-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide
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Overview
Description
N’-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide is a chemical compound with the molecular formula C15H22N2O2S and a molecular weight of 294.42 g/mol . It is known for its unique structure, which includes a cyclohexylidene group attached to a trimethylbenzenesulfonohydrazide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with cyclohexylidenehydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for N’-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and more efficient purification techniques to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding hydrazines .
Scientific Research Applications
N’-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N’-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide: Similar compounds include other sulfonohydrazides with different substituents on the benzene ring or the cyclohexylidene group.
Uniqueness
N’-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide is unique due to its specific combination of a cyclohexylidene group and a trimethylbenzenesulfonohydrazide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Properties
IUPAC Name |
N-(cyclohexylideneamino)-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-11-9-12(2)15(13(3)10-11)20(18,19)17-16-14-7-5-4-6-8-14/h9-10,17H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHCZDIDKRQCNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=C2CCCCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507482 |
Source
|
Record name | N'-Cyclohexylidene-2,4,6-trimethylbenzene-1-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16182-17-5 |
Source
|
Record name | N'-Cyclohexylidene-2,4,6-trimethylbenzene-1-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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